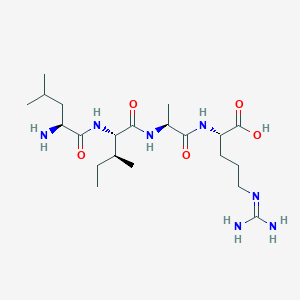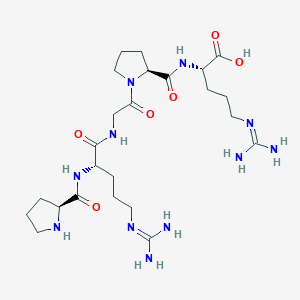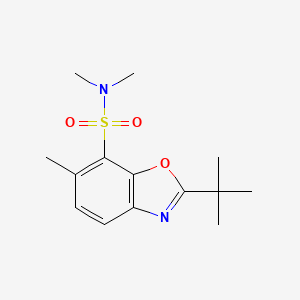![molecular formula C6H4N6 B15169628 6-Azido-1H-pyrazolo[3,4-b]pyridine CAS No. 918485-09-3](/img/structure/B15169628.png)
6-Azido-1H-pyrazolo[3,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Azido-1H-pyrazolo[3,4-b]pyridine is a chemical compound belonging to the class of pyrazolopyridines. These compounds are characterized by a fused pyrazole and pyridine ring system, which imparts them with unique chemical and biological properties. The azido group (-N3) attached to the pyrazolopyridine core makes this compound particularly interesting for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Azido-1H-pyrazolo[3,4-b]pyridine typically involves the following steps:
Starting Materials: The synthesis often begins with commercially available pyridine derivatives.
Formation of Pyrazolopyridine Core: The pyrazolopyridine core is formed through a cyclization reaction, which involves the reaction of the pyridine derivative with hydrazine and a suitable aldehyde or ketone.
Introduction of the Azido Group: The azido group is introduced through a nitration reaction, where the pyrazolopyridine core is treated with sodium azide (NaN3) under specific reaction conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 6-Azido-1H-pyrazolo[3,4-b]pyridine undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amino derivatives.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the azido group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution Reactions: Nucleophiles such as amines, alcohols, and thiols are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Nitro derivatives of the pyrazolopyridine core.
Reduction Products: Amino derivatives of the pyrazolopyridine core.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
6-Azido-1H-pyrazolo[3,4-b]pyridine has found applications in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of biological processes, particularly in the context of cell signaling and enzyme inhibition.
Medicine: It has potential therapeutic applications, including as an inhibitor of certain enzymes involved in disease pathways.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 6-Azido-1H-pyrazolo[3,4-b]pyridine exerts its effects involves its interaction with specific molecular targets. The azido group can act as a bioisostere for other functional groups, allowing the compound to bind to enzyme active sites or receptor sites. The exact molecular pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
6-Azido-1H-pyrazolo[3,4-b]pyridine is compared with other similar compounds, such as:
6-Fluoro-1H-pyrazolo[4,3-b]pyridine: This compound has a fluorine atom instead of the azido group, leading to different chemical and biological properties.
6-Amino-1H-pyrazolo[3,4-b]pyridine: This compound has an amino group instead of the azido group, resulting in different reactivity and applications.
Properties
CAS No. |
918485-09-3 |
|---|---|
Molecular Formula |
C6H4N6 |
Molecular Weight |
160.14 g/mol |
IUPAC Name |
6-azido-1H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C6H4N6/c7-12-10-5-2-1-4-3-8-11-6(4)9-5/h1-3H,(H,8,9,11) |
InChI Key |
GJUIEWFAXKBYFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C=NN2)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(2-methyl-3-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B15169550.png)



![tert-Butyl [(4-nitrophenyl)methylidene]carbamate](/img/structure/B15169572.png)





![1,1'-(1,3-Phenylene)bis{3-[4-(dodecyloxy)phenyl]propane-1,3-dione}](/img/structure/B15169603.png)



